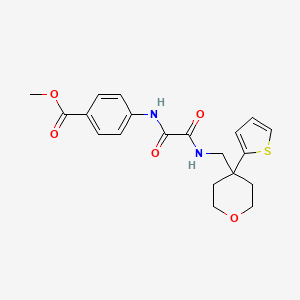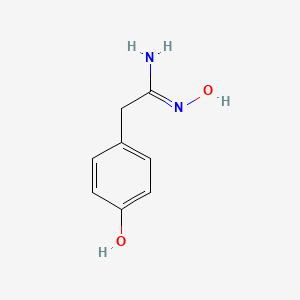![molecular formula C14H11Cl2NO2 B2639449 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime CAS No. 338978-41-9](/img/structure/B2639449.png)
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime” is a chemical compound with the molecular formula C14H10Cl2O2 . It’s a solid substance and its IUPAC name is 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of this compound includes two phenyl rings substituted with chlorine and connected by an ether bond . The dihedral angle between these rings is 79.1°, which is due to the rotation and bending of the ether bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.14 . It has a boiling point of 369.2°C at 760 mmHg and a melting point of 54-56°C . It’s recommended to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Thiadiazoles : The compound is used in the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles, which are produced by reacting 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride. These thiadiazoles have potential applications in various fields including pharmaceuticals and agrochemicals (Yoon, Cho, & Kim, 1998).
Ligands in Suzuki–Miyaura Coupling : Derivatives of the compound, such as O-aryloxime ether analogues, are used as efficient ligands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This is particularly useful in organic synthesis, especially in aqueous environments (Mondal & Bora, 2014).
Pharmaceutical Research
Development of Anti-inflammatory Agents : A series of derivatives including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one have been synthesized starting from a similar compound structure. These derivatives exhibit anti-inflammatory properties, which are evaluated for potential pharmaceutical applications (Rehman, Saini, & Kumar, 2022).
Antimicrobial Applications : Various derivatives synthesized from similar compounds have shown significant antimicrobial activities. This underscores their potential use in developing new antimicrobial agents (Wanjari, 2020).
Agrochemical Research
- Fungicidal Activity : Compounds synthesized from 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to the compound , have demonstrated fungicidal activities. This points to their potential use in agriculture for protecting crops against fungal infections (Kuzenkov & Zakharychev, 2009).
Safety and Hazards
This compound is classified as a warning under the GHS07 standard . It’s hazardous statements include H302-H315-H319-H332-H335, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
Similar compounds have been known to target plant pathogenic fungi .
Biochemical Pathways
It is known that similar compounds can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes .
Result of Action
Similar compounds have been known to exhibit fungicidal properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime. For instance, similar compounds have been found to have low soil mobility due to strong adsorption to soil particles .
properties
IUPAC Name |
(NE)-N-[1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9(17-18)13-7-6-12(8-14(13)16)19-11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIMYCZNWEZAW-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

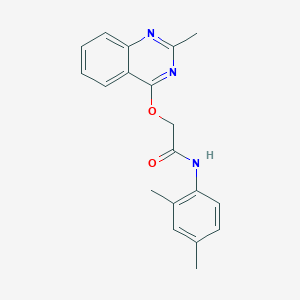
![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)


![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
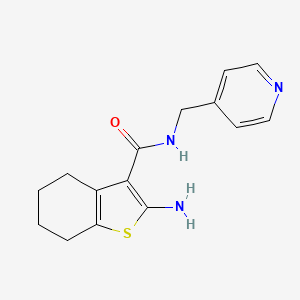
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
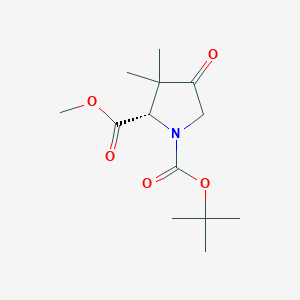
![3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2639381.png)
![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)
